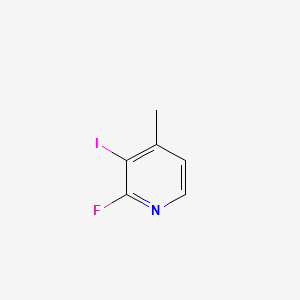

2-Fluoro-3-iodo-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-iodo-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c1-4-2-3-9-6(7)5(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPHTKVOGNKNCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 2 Fluoro 3 Iodo 4 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution on the pyridine (B92270) ring is facilitated by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate, known as the Meisenheimer complex. This activation is most pronounced at the positions ortho (2 and 6) and para (4) to the nitrogen atom, as the negative charge can be delocalized onto the electronegative nitrogen through resonance. youtube.com In 2-fluoro-3-iodo-4-methylpyridine, the fluorine atom is situated at the activated C-2 position, priming it for SNAr reactions.

In the context of SNAr reactions, the typical reactivity order for halogens as leaving groups is F > Cl > Br > I. nih.govnih.gov This trend is contrary to the leaving group ability observed in SN1 and SN2 reactions and is a hallmark of the SNAr mechanism. masterorganicchemistry.com The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. stackexchange.com

However, this selectivity can be influenced by the nature of the nucleophile. While "hard" nucleophiles like alkoxides generally favor the displacement of fluoride, "soft," more polarizable nucleophiles such as thiolates may exhibit different reactivity, sometimes favoring the displacement of iodide, which suggests a shift in the rate-determining step. sci-hub.se

| Position | Halogen | Typical SNAr Reactivity | Rationale |

| C-2 | Fluorine (F) | High | Strong inductive effect stabilizes the Meisenheimer complex; located at an activated position (ortho to nitrogen). stackexchange.com |

| C-3 | Iodine (I) | Low | Weaker inductive effect; located at a less activated position (meta to nitrogen). |

The regioselectivity of SNAr reactions on the this compound ring is governed by the combined electronic and steric effects of its substituents.

Pyridine Nitrogen: The primary directing influence is the pyridine nitrogen atom. Its electron-withdrawing character activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. youtube.com The fluorine atom at C-2 is therefore in a highly activated position for substitution. The iodine atom at C-3 is in a meta position relative to the nitrogen, which receives significantly less electronic activation.

Methyl Group: The methyl group at the C-4 position is a weak electron-donating group. Electron-donating groups generally disfavor SNAr reactions by destabilizing the anionic intermediate. researchgate.net While its deactivating effect is modest, it can also exert steric hindrance on the adjacent C-3 position, further disfavoring nucleophilic attack at the site of the iodine atom. researchgate.net

The cumulative effect is a strong preference for nucleophilic substitution at the C-2 position, displacing the fluorine atom, while the C-3 position bearing the iodine atom remains largely unreactive under SNAr conditions.

The outcome and efficiency of SNAr reactions on this compound are highly dependent on the choice of nucleophile and the specific reaction conditions employed.

Nucleophiles: A wide range of nucleophiles, including those based on oxygen (alkoxides, phenoxides), nitrogen (amines), and sulfur (thiolates), can be used to displace the C-2 fluorine. The choice of nucleophile can impact reaction rates and yields. For instance, reactions with alkoxides often proceed readily due to the high reactivity of the C-F bond towards such nucleophiles. nih.gov

Reaction Conditions:

Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are typically employed. researchgate.netresearchgate.net These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity.

Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is often necessary to deprotonate the nucleophile precursor (e.g., an alcohol or thiol) to generate the active nucleophilic species. researchgate.net

Temperature: Elevated temperatures are frequently required to overcome the activation energy associated with the initial disruption of the aromatic system. researchgate.net

Table 1: Representative SNAr Reaction Conditions on Halopyridines

| Halopyridine Substrate | Nucleophile | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoropyridine | Sodium Ethoxide (NaOEt) | - | Ethanol (EtOH) | Reflux | 2-Ethoxypyridine | nih.gov |

| 2-Chloropyridine | Indole | KOH | DMSO | 100-135 °C | N-Aryl Indole | researchgate.net |

| 2-Fluoro-3-methylpyridine | Alcohol/Na | - | DMF or NMP | Heat | 2-Alkoxy-3-methylpyridine | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, metal-catalyzed cross-coupling reactions proceed via a different mechanism, typically involving an oxidative addition step. The reactivity of halogens in this step is governed by the carbon-halogen bond strength, with the reactivity order being I > Br > OTf > Cl >> F. tcichemicals.com This orthogonal reactivity allows for the selective functionalization of the C-I bond in this compound while leaving the robust C-F bond untouched.

Palladium catalysts are widely used to mediate the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com For a substrate like this compound, the palladium catalyst will selectively undergo oxidative addition into the weaker C-I bond at the C-3 position, enabling subsequent coupling reactions at this site. baranlab.org

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed reaction for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. mychemblog.commdpi.com The reaction is valued for its mild conditions and high tolerance of various functional groups. tcichemicals.com

The catalytic cycle involves three key steps:

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of this compound to form a palladium(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the palladium(0) catalyst. nih.gov

This methodology allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the C-3 position of the pyridine ring, providing a pathway to complex substituted pyridines.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Iodo-pyridines

| Aryl Halide | Boronic Acid/Ester | Pd Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 3-Pyridyl Triflates | Alkenyl Pinacol Boronates | Pd(PPh₃)₄ (10 mol%) | - | K₃PO₄ | Dioxane | Good-Excellent | nih.gov |

| Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ | - | K₃PO₄ | DMF | 53% | mychemblog.com |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | Na₂CO₃ | DMF/H₂O | >90% | mdpi.com |

Palladium-Catalyzed Coupling Reactions

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful palladium- and copper-co-catalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For this compound, this reaction would selectively occur at the C-3 position, replacing the iodine atom with an alkynyl group. This transformation is valuable for introducing linear, rigid structures into the pyridine core, a common strategy in medicinal chemistry to probe protein binding sites. While specific examples detailing the Sonogashira coupling of this compound are not extensively documented in publicly available literature, the reaction is expected to proceed under standard conditions.

Typical Reaction Conditions for Sonogashira Coupling:

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Substrate | This compound | Aryl iodide source |

| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Alkyne source |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Activates the alkyne |

| Base | Amine (e.g., Et₃N, DIPEA) | Alkyne deprotonation and neutralization of HX |

| Solvent | THF, DMF, Acetonitrile | Reaction medium |

| Temperature | Room Temperature to 80 °C | Reaction condition |

Stille Coupling with Organotin Reagents

The Stille coupling involves the palladium-catalyzed reaction between an organohalide and an organotin compound (organostannane) to form a new carbon-carbon bond. Similar to the Sonogashira reaction, the high reactivity of the C-I bond in this compound makes the C-3 position the exclusive site for this coupling. This method allows for the introduction of a wide variety of organic groups (alkyl, vinyl, aryl, etc.), depending on the organostannane used. A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.

General Conditions for Stille Coupling:

| Component | Example Reagent/Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Organostannane (e.g., R-SnBu₃) |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, AsPh₃ |

| Solvent | Toluene, THF, DMF |

| Temperature | 50-120 °C |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organohalide and an organozinc reagent. This reaction is known for its high functional group tolerance and reactivity. For this compound, the organozinc reagent would couple at the C-3 position. Organozinc reagents are typically prepared in situ from the corresponding organohalide, making this a versatile method for creating C-C bonds.

Illustrative Conditions for Negishi Coupling:

| Component | Example Reagent/Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Organozinc Halide (e.g., R-ZnCl) |

| Catalyst | Pd(PPh₃)₄, NiCl₂(dppe) |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 100 °C |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is fundamental in pharmaceutical chemistry for the synthesis of arylamines. Applied to this compound, this reaction would enable the introduction of primary or secondary amines at the C-3 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and tolerating various functional groups on the amine coupling partner.

Representative Conditions for Buchwald-Hartwig Amination:

| Component | Example Reagent/Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Primary or Secondary Amine (R¹R²NH) |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Josiphos, Xantphos, BINAP |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

Other Transition Metal-Catalyzed Processes (e.g., Copper, Nickel)

Beyond palladium, other transition metals like copper and nickel can catalyze transformations on the this compound scaffold.

Copper-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type reactions for C-N, C-O, and C-S bond formation. For instance, a copper-catalyzed reaction with an alcohol or thiol could introduce an ether or thioether linkage at the C-3 position.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more economical alternative to palladium for cross-coupling reactions. They can mediate reactions similar to the Negishi and Sonogashira couplings. Furthermore, nickel catalysts are known to be effective in activating typically less reactive bonds, although for this substrate, reactivity is still expected to be dominated by the C-I bond.

Metalation Reactions and Organometallic Intermediates

Directed Ortho Metalation (DoM) Strategies

Directed Ortho Metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic ring, guided by a directing metalation group (DMG). The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium base (like n-BuLi or LDA) and directs deprotonation to the adjacent ortho position.

In the case of this compound, the fluorine atom at the C-2 position could potentially act as a weak DMG. However, the pyridine nitrogen is a powerful coordinating site for the lithium reagent. Deprotonation would be expected to occur at a position ortho to the nitrogen (C-2 or C-6). The C-2 position is already substituted with fluorine. Therefore, if a DoM strategy were to be employed, it would likely be directed by the pyridine nitrogen itself, potentially leading to lithiation at the C-6 position, provided a stronger DMG is not present. Subsequent reaction with an electrophile would introduce a new substituent at this site. The presence of the iodine and methyl groups would sterically and electronically influence the feasibility and outcome of such a reaction.

Halogen-Metal Exchange Reactions and their Synthetic Utility

Halogen-metal exchange is a powerful class of reactions in organometallic chemistry for the formation of carbon-metal bonds, effectively converting an organic halide into a potent nucleophilic reagent. wikipedia.org In the case of this compound, the significant difference in bond strength and reactivity between the carbon-iodine and carbon-fluorine bonds allows for highly selective transformations. The C-I bond is substantially weaker and more polarizable than the C-F bond, making the iodine atom the exclusive site for halogen-metal exchange. princeton.edu

This exchange is typically carried out at low temperatures (e.g., -78 °C) using organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), or with Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). wikipedia.orgnih.gov The reaction proceeds rapidly to replace the iodine atom with a metal (lithium or magnesium), generating a highly reactive organometallic intermediate, 2-fluoro-4-methyl-3-pyridyllithium or its magnesium equivalent. The fluorine atom at the 2-position remains intact during this process.

The synthetic utility of this transformation is vast, as the resulting organometallic species serves as a nucleophilic handle at the 3-position of the pyridine ring. This intermediate can be trapped with a wide array of electrophiles to introduce diverse functional groups and build molecular complexity. This method is a key strategy for creating substituted pyridine derivatives which are important scaffolds in pharmaceuticals and agrochemicals. chemimpex.com For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while quenching with carbon dioxide (CO₂) produces the corresponding carboxylic acid. This regioselective functionalization is crucial for the synthesis of complex target molecules. ias.ac.in

The table below illustrates the synthetic potential of the halogen-metal exchange reaction on this compound with various electrophiles.

| Electrophile | Reagent Example | Product Structure | Functional Group Introduced |

| Carbon Dioxide | CO₂ | 2-Fluoro-4-methylnicotinic acid | Carboxylic Acid (-COOH) |

| Aldehyde | Benzaldehyde (PhCHO) | (2-Fluoro-4-methylpyridin-3-yl)(phenyl)methanol | Secondary Alcohol (-CH(OH)Ph) |

| Ketone | Acetone ((CH₃)₂CO) | 2-(2-Fluoro-4-methylpyridin-3-yl)propan-2-ol | Tertiary Alcohol (-C(OH)(CH₃)₂) |

| Alkyl Halide | Methyl Iodide (CH₃I) | 2-Fluoro-3,4-dimethylpyridine | Methyl Group (-CH₃) |

Oxidation and Reduction Chemistry

The different substituents on the this compound ring also allow for selective oxidation and reduction reactions, further expanding its synthetic applications.

Selective Reduction of Halogen Atoms

The significant disparity in the reduction potential of the carbon-iodine and carbon-fluorine bonds enables the selective removal of the iodine atom. The C-I bond can be cleaved under conditions that leave the much stronger C-F bond unaffected. This chemoselectivity is a valuable tool for synthesizing 2-fluoro-4-methylpyridine (B58000) from its iodinated precursor.

Catalytic hydrogenation is a common and effective method for this transformation. Using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas (H₂), the C-I bond is hydrogenolyzed to a C-H bond. Other reducing systems, such as transfer hydrogenation using formic acid or its salts as a hydrogen source, can also achieve this selective deiodination. This reaction provides a clean and efficient route to access the corresponding de-iodinated fluoropyridine derivative.

The table below summarizes conditions for the selective reduction of this compound.

| Reaction Type | Reagents | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol) | 2-Fluoro-4-methylpyridine | The C-F bond remains intact. |

| Transfer Hydrogenation | HCOOH, Base, Pd Catalyst | 2-Fluoro-4-methylpyridine | Milder alternative to using H₂ gas. |

| Metal-based Reduction | Zn, Acetic Acid | 2-Fluoro-4-methylpyridine | Classical reduction method. |

Oxidation of the Methyl Group for Further Functionalization

The methyl group at the 4-position of the pyridine ring is susceptible to oxidation, providing another avenue for molecular functionalization. Converting the methyl group into other functional groups like a carboxyl or formyl group opens up possibilities for subsequent chemical modifications, such as amide bond formation or reductive amination.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize the methyl group to a carboxylic acid, yielding 2-fluoro-3-iodopicolinic acid. Milder or more controlled oxidation, for instance using selenium dioxide (SeO₂), could potentially yield the corresponding aldehyde, 2-fluoro-3-iodopicolinaldehyde. These oxidized products are valuable intermediates themselves, as the newly introduced functional group can participate in a wide range of coupling and derivatization reactions, further highlighting the versatility of the parent molecule.

The table below outlines potential oxidation reactions for the methyl group.

| Oxidizing Agent | Product | Resulting Functional Group |

| Potassium Permanganate (KMnO₄) | 2-Fluoro-3-iodoisonicotinic acid | Carboxylic Acid (-COOH) |

| Selenium Dioxide (SeO₂) | 2-Fluoro-3-iodoisonicotinaldehyde | Aldehyde (-CHO) |

| Chromium Trioxide (CrO₃) | 2-Fluoro-3-iodoisonicotinic acid | Carboxylic Acid (-COOH) |

Applications of 2 Fluoro 3 Iodo 4 Methylpyridine As a Synthetic Intermediate

Precursor for the Synthesis of Complex Pyridine (B92270) Derivatives

The compound serves as a foundational element for constructing highly substituted pyridine rings, which are core motifs in many biologically active compounds and functional materials. nih.gov

The presence of orthogonally reactive halogen atoms makes 2-Fluoro-3-iodo-4-methylpyridine an ideal starting material for synthesizing poly-substituted pyridines. The iodine atom is readily transformed through various transition-metal-catalyzed cross-coupling reactions, while the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). This stepwise functionalization allows for the controlled introduction of a wide array of substituents onto the pyridine ring.

For instance, the iodine at the C-3 position can undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequently, the fluorine at the C-2 position can be substituted by various nucleophiles, such as amines or alkoxides, to complete the synthesis of a penta-substituted pyridine. This strategic approach is crucial for building libraries of complex molecules for screening purposes. The development of methods to create such highly functionalized pyridines is an active area of research, as these scaffolds are valuable in medicinal chemistry and drug design. researchgate.net

Beyond simple substitution, this compound is instrumental in constructing fused heterocyclic systems. The reactive sites on the molecule can participate in annulation reactions, where new rings are built onto the existing pyridine core. For example, a related isomer, 2-fluoro-4-iodo-3-methylpyridine, has been used in reactions to form complex structures like 4-iodo-2-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, demonstrating how this class of compounds can be used to create novel polycyclic scaffolds. rsc.org

Furthermore, the broader 2-fluoro-4-methylpyridine (B58000) framework is a key component in the synthesis of pyridinylimidazole-based inhibitors. rsc.org In one multi-step synthesis, the 2-fluoro-4-methylpyridine core is elaborated to form 4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione, a key intermediate for p38α MAP kinase inhibitors. rsc.org This highlights the value of the fluoromethylpyridine scaffold in building complex, multi-ring therapeutic agents.

Contribution to the Development of New Synthetic Pathways

The unique reactivity of this compound has contributed to the innovation of synthetic methodologies, particularly those requiring high levels of selectivity.

The distinct reactivity of the C-I and C-F bonds is the cornerstone of its utility in sequential reactions. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond. This allows for the selective functionalization of the C-3 position without affecting the fluorine atom. After the initial cross-coupling, the fluorine atom at C-2 can then be targeted in a subsequent step, typically a nucleophilic aromatic substitution. This predictable, stepwise reactivity is highly advantageous for creating complex molecules with precisely defined substitution patterns, avoiding the need for extensive use of protecting groups. acs.org

The following table illustrates the differential reactivity that enables sequential transformations:

| Reactive Site | Typical Reaction Type | Relative Reactivity | Example Reaction |

| Iodine (C-3) | Transition-Metal Catalyzed Cross-Coupling | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig |

| Fluorine (C-2) | Nucleophilic Aromatic Substitution (SNAr) | Moderate to Low (Activated by ring N) | Displacement with amines, alcohols, thiols |

| Methyl (C-4) | Oxidation, Halogenation, Deprotonation | Low (Requires specific conditions) | Oxidation to carboxylic acid |

Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control of the position of reaction. This compound is a prime example of a substrate that allows for both. A palladium catalyst will selectively activate the C-I bond for a cross-coupling reaction, leaving the C-F and C-CH₃ bonds untouched. organic-chemistry.org Conversely, a strong nucleophile under appropriate conditions will selectively displace the fluorine atom at the C-2 position, which is activated by the electron-withdrawing effect of the pyridine nitrogen, without reacting at the other positions. researchgate.net

Advanced methods, such as directed ortho-metalation, can also be employed for highly regioselective functionalization of pyridine rings, further expanding the synthetic possibilities. d-nb.info This high degree of control is critical for the efficient synthesis of target molecules, minimizing the formation of undesired isomers and simplifying purification processes.

Role in Research for Biologically Relevant Scaffolds and Advanced Materials

The derivatives of this compound are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine and pyridine moieties.

The pyridine ring is a common structural motif in numerous pharmaceuticals and natural products. nih.govresearchgate.net The introduction of a fluorine atom can often enhance a molecule's metabolic stability, binding affinity, and bioavailability. researchgate.net Consequently, this compound serves as a valuable starting material for scaffolds in drug discovery. An optimized synthesis for potent p38α mitogen-activated protein (MAP) kinase inhibitors was developed from 2-fluoro-4-methylpyridine, demonstrating the importance of this scaffold in creating therapeutics for inflammatory diseases. rsc.org The resulting pyridinylimidazole inhibitors show significant promise in modulating key cellular processes. rsc.org Research on related halogenated pyridines has also pointed to potential applications in developing agents for neurological disorders, as well as anticancer and antimicrobial drugs. chemimpex.com

In the field of advanced materials, fluorinated pyridine derivatives are being explored for their unique electronic and physical properties. netascientific.com While specific applications for materials derived directly from this compound are still emerging, related compounds are investigated for the creation of functional materials where properties like solubility and stability are crucial. chemimpex.com

Theoretical and Computational Investigations of 2 Fluoro 3 Iodo 4 Methylpyridine

Electronic Structure and Reactivity Predictions (e.g., HOMO-LUMO analysis)

The electronic structure of 2-Fluoro-3-iodo-4-methylpyridine would be investigated using quantum chemical calculations, typically employing Density Functional Theory (DFT). These calculations provide insights into the distribution of electrons within the molecule and its reactivity.

A key component of this analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, would be calculated to quantify the molecule's reactivity. These descriptors include:

Electronegativity (χ): Measures the tendency of the molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating how easily the electronic structure can be deformed.

Electrophilicity Index (ω): Quantifies the ability of the molecule to act as an electrophile.

These parameters are instrumental in predicting how this compound would behave in chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Indicates electron-donating ability |

| LUMO Energy | ELUMO | - | Indicates electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Relates to chemical reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Predicts electron-attracting tendency |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Global Softness | S | 1/(2η) | Indicates polarizability |

Computational Elucidation of Reaction Mechanisms

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products.

DFT calculations would be employed to model the reaction pathways. This involves locating the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating its activation energy. The activation energy provides a quantitative measure of the reaction rate.

For instance, in nucleophilic aromatic substitution reactions, which are common for halogenated pyridines, computational studies could determine whether the reaction proceeds via a Meisenheimer complex (a two-step mechanism) or a concerted mechanism. The influence of the fluorine, iodine, and methyl substituents on the reaction barrier and the regioselectivity of the reaction could be systematically investigated.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound would be explored through conformational analysis and molecular dynamics simulations.

Conformational analysis aims to identify the most stable arrangement of atoms in the molecule (the global minimum) and other low-energy conformers. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond of the methyl group, and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its vibrational and rotational motions, as well as its interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies would aim to connect the molecular structure of this compound to its chemical reactivity. By computationally modifying the structure—for example, by changing the substituents on the pyridine (B92270) ring—and observing the effect on the calculated reactivity descriptors and reaction barriers, a quantitative structure-activity relationship (QSAR) can be established.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Future Research Directions and Synthetic Challenges for 2 Fluoro 3 Iodo 4 Methylpyridine

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic routes to polysubstituted pyridines often rely on traditional methods that may involve harsh conditions, stoichiometric reagents, and generate significant waste. The principles of green chemistry offer a framework for overcoming these challenges by designing processes that are safer, more efficient, and environmentally benign. rasayanjournal.co.inmsuniv.ac.in

Future efforts will likely concentrate on replacing classical reagents, such as potassium permanganate (B83412) used for oxidizing methyl groups, with cleaner catalytic alternatives to minimize waste. The development of one-pot, multicomponent reactions (MCRs) represents a particularly promising avenue. rasayanjournal.co.inmdpi.com MCRs allow for the construction of complex molecules like functionalized pyridines from three or more starting materials in a single step, which can significantly shorten synthetic sequences and reduce the consumption of solvents and reagents. mdpi.comresearchgate.net

Another key area is the improvement of atom economy, which seeks to maximize the incorporation of all atoms from the starting materials into the final product. acs.org Traditional syntheses of halogenated pyridines can be inefficient in this regard. Research into catalytic systems that enable the use of both aryl groups from diaryliodonium salts, for instance, points toward more atom-economical arylation strategies. acs.org Applying such concepts to the synthesis of 2-Fluoro-3-iodo-4-methylpyridine could lead to more efficient and sustainable production methods. The use of greener solvents like water or ionic liquids, or even solvent-free reaction conditions, will also be crucial in reducing the environmental footprint of its synthesis. rasayanjournal.co.inmsuniv.ac.inbeilstein-journals.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Pyridines

| Feature | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Reagents | Often stoichiometric, potentially hazardous (e.g., strong oxidants) | Catalytic, recyclable, non-toxic |

| Solvents | Often volatile organic compounds (VOCs) | Water, ionic liquids, supercritical CO2, or solvent-free |

| Efficiency | Multi-step, lower yields, significant byproducts | One-pot reactions, higher yields, minimal waste |

| Energy | Often requires prolonged heating | Microwave-assisted, ambient temperature/pressure |

| Atom Economy | Lower, significant waste generated | Higher, maximizes incorporation of starting materials |

Exploration of Novel Catalytic Transformations

The reactivity of this compound is dominated by its halogen substituents, making it an ideal substrate for a wide range of catalytic cross-coupling reactions. The carbon-iodine bond is particularly susceptible to transformations like Suzuki-Miyaura, Stille, and Ullmann-type couplings, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Future research will focus on expanding the scope of these reactions for this specific molecule. This includes:

Novel Coupling Partners: Developing new catalytic systems to couple this compound with a broader array of organometallic reagents, alkyl fragments, and heteroatomic nucleophiles.

Selective C-H Functionalization: Exploring catalytic methods to directly functionalize the C-H bonds of the pyridine (B92270) ring or the methyl group. This would provide a more direct route to complex derivatives without the need for pre-functionalized starting materials.

Dual-Functionalization Strategies: Designing catalytic processes that can selectively address both the C-I and C-F bonds or combine C-I bond activation with C-H functionalization in a single or sequential operation.

Asymmetric Catalysis: For derivatives where chirality is a factor, the development of enantioselective catalytic methods will be essential. numberanalytics.comacs.org

The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important direction. numberanalytics.comtandfonline.com For example, copper-catalyzed annulation reactions have proven effective for assembling functionalized pyridines, and developing recyclable copper catalysts could enhance the sustainability of these processes. tandfonline.com

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Reactive Site | Potential Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | C-I | Aryl/heteroaryl boronic acids, Pd catalyst | Aryl/heteroaryl group at C3 |

| Stille Coupling | C-I | Organotin compounds, Pd catalyst | Alkyl/aryl group at C3 |

| Heck Coupling | C-I | Alkenes, Pd catalyst | Alkenyl group at C3 |

| Sonogashira Coupling | C-I | Terminal alkynes, Pd/Cu catalyst | Alkynyl group at C3 |

| Buchwald-Hartwig | C-I | Amines, Pd catalyst | Amino group at C3 |

| Trifluoromethylation | C-I | (Trifluoromethyl)copper | CF3 group at C3 |

Expansion of Applications in Emerging Fields of Chemical Research

The unique substitution pattern of this compound makes it a promising scaffold for applications in several cutting-edge areas of chemical research.

In medicinal chemistry , halogenated pyridines are key components of many biologically active molecules. nih.gov The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive handle for further diversification. chemimpex.comrsc.org This compound could serve as a starting point for the synthesis of novel therapeutic agents, particularly for neurological disorders or as enzyme inhibitors. chemimpex.comsmolecule.com Its structure could be elaborated to create libraries of compounds for screening against various biological targets.

In materials science , pyridine-containing molecules are explored for the creation of functional materials. The electronic properties conferred by the halogen atoms could be exploited in the design of organic light-emitting diodes (OLEDs), polymers, or coatings with enhanced chemical resistance and durability. chemimpex.comsmolecule.com

In agrochemicals , this scaffold could be used to develop new pesticides and herbicides. chemimpex.comsmolecule.com The specific arrangement of substituents might lead to compounds with novel modes of action, helping to address the challenge of resistance to existing crop protection agents.

Integration with High-Throughput and Flow Chemistry Methodologies

To accelerate the discovery of new applications, the synthesis and derivatization of this compound must become more efficient. High-throughput experimentation and automated synthesis platforms are crucial for rapidly screening reaction conditions and generating libraries of related compounds for biological or materials testing. nih.govwhiterose.ac.uknih.govresearchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing. numberanalytics.comorganic-chemistry.orgbeilstein-journals.org These benefits include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for hazardous reactions. numberanalytics.com

Improved Efficiency: Reduced reaction times and increased yields due to superior heat and mass transfer. numberanalytics.comnih.govorganic-chemistry.org

Scalability: Easier and more reliable scaling of production from laboratory to industrial quantities. numberanalytics.comorganic-chemistry.org

Automation: Flow systems can be readily automated, enabling the multistep synthesis of complex molecules without the need to isolate intermediates. nih.govresearchgate.net

Integrating the synthesis of this compound and its subsequent functionalization into automated flow chemistry platforms would represent a significant leap forward. researchgate.netuchicago.eduresearchgate.net This would enable the rapid, efficient, and safe production of a wide array of derivatives, paving the way for their exploration in the diverse applications outlined above.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.